1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-
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Overview
Description
1-Azabicyclo[322]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- is a complex organic compound featuring a bicyclic structure with an azabicyclo nonane core and an isoxazolyl-propynyl substituent
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azabicyclo[3.2.2]nonane core, which can be achieved through a Diels-Alder reaction followed by a Schmidt or Beckmann rearrangement . The isoxazolyl-propynyl substituent is then introduced via a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- can be compared to other azabicyclo[3.2.2]nonane derivatives, such as:
3-Azabicyclo[3.2.2]nonane: This compound has a similar core structure but lacks the isoxazolyl-propynyl substituent, resulting in different chemical and biological properties.
Diaryl-substituted azabicyclo[3.2.2]nonanes:
The uniqueness of 1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]- lies in its combination of the azabicyclo nonane core with the isoxazolyl-propynyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651314-90-8 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-[3-(1-azabicyclo[3.2.2]nonan-7-yl)prop-1-ynyl]-1,2-oxazole |
InChI |
InChI=1S/C14H18N2O/c1(5-14-6-8-15-17-14)4-13-11-12-3-2-9-16(13)10-7-12/h6,8,12-13H,2-4,7,9-11H2 |
InChI Key |
INLWFFXONOKTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)C(C2)CC#CC3=CC=NO3 |
Origin of Product |
United States |
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